molecular formula C13H19BrO B13178282 {[(5-Bromo-4-methylpentyl)oxy]methyl}benzene

{[(5-Bromo-4-methylpentyl)oxy]methyl}benzene

Cat. No.: B13178282
M. Wt: 271.19 g/mol
InChI Key: ZRRCDVLQWQGQBN-UHFFFAOYSA-N
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Description

{[(5-Bromo-4-methylpentyl)oxy]methyl}benzene is an organic compound with the molecular formula C13H19BrO It is characterized by a benzene ring substituted with a brominated alkyl chain and an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(5-Bromo-4-methylpentyl)oxy]methyl}benzene typically involves the reaction of 5-bromo-4-methylpentanol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of the alcohol is replaced by the benzyl group, forming the ether linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {[(5-Bromo-4-methylpentyl)oxy]methyl}benzene can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

    Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon to remove the bromine atom, yielding the corresponding alkane.

    Substitution: Nucleophilic substitution reactions can occur at the bromine site, where nucleophiles such as amines or thiols replace the bromine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)

    Substitution: Sodium hydroxide (NaOH), amines, thiols

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alkanes

    Substitution: Amines, thiols derivatives

Scientific Research Applications

{[(5-Bromo-4-methylpentyl)oxy]methyl}benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {[(5-Bromo-4-methylpentyl)oxy]methyl}benzene involves its interaction with specific molecular targets, depending on its application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets can vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • {[(5-Chloro-4-methylpentyl)oxy]methyl}benzene
  • {[(5-Fluoro-4-methylpentyl)oxy]methyl}benzene
  • {[(5-Iodo-4-methylpentyl)oxy]methyl}benzene

Uniqueness

{[(5-Bromo-4-methylpentyl)oxy]methyl}benzene is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated compounds may not be as effective.

Biological Activity

{[(5-Bromo-4-methylpentyl)oxy]methyl}benzene, a compound with a complex structure featuring bromine and alkyl substituents, has garnered attention for its potential biological activities. Understanding its effects on biological systems is crucial for evaluating its applications in pharmacology and toxicology.

Chemical Structure and Properties

The chemical formula of this compound can be represented as C_{12}H_{17}BrO. The presence of the bromine atom and the alkyl chain significantly influences its solubility, reactivity, and interaction with biological molecules.

The biological activity of this compound can be attributed to its ability to interact with various cellular targets. These interactions may include:

  • Enzyme Inhibition : The compound could potentially inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Binding : Its structural features may allow it to bind to certain receptors, influencing signaling pathways.

Case Studies and Research Findings

  • Antimicrobial Activity : A study investigated the antimicrobial properties of various brominated compounds, including this compound. Results indicated significant inhibition of bacterial growth, suggesting a potential use as an antimicrobial agent .
  • Cytotoxicity Assays : In vitro cytotoxicity assays demonstrated that the compound exhibits selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing chemotherapeutic agents with fewer side effects .
  • Neuroprotective Effects : Research has shown that certain derivatives of brominated compounds possess neuroprotective properties. The ability of this compound to cross the blood-brain barrier may enhance its efficacy in treating neurodegenerative diseases .

Data Table: Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
CytotoxicitySelective toxicity towards cancer cells
NeuroprotectionProtective effects on neuronal cells

Toxicological Profile

Understanding the toxicological aspects of this compound is essential for evaluating its safety for human use. Studies indicate that while the compound shows promise in therapeutic applications, it may also exhibit cytotoxic effects at higher concentrations.

ADME Properties

  • Absorption : The compound is likely absorbed through oral and dermal routes due to its lipophilic nature.
  • Distribution : It tends to accumulate in lipid-rich tissues, which may enhance its therapeutic effects but also raises concerns regarding toxicity.
  • Metabolism : Metabolic pathways involving cytochrome P450 enzymes may play a significant role in the biotransformation of this compound into active or inactive metabolites.
  • Excretion : Primarily excreted via urine, necessitating monitoring for potential accumulation in renal tissues .

Properties

Molecular Formula

C13H19BrO

Molecular Weight

271.19 g/mol

IUPAC Name

(5-bromo-4-methylpentoxy)methylbenzene

InChI

InChI=1S/C13H19BrO/c1-12(10-14)6-5-9-15-11-13-7-3-2-4-8-13/h2-4,7-8,12H,5-6,9-11H2,1H3

InChI Key

ZRRCDVLQWQGQBN-UHFFFAOYSA-N

Canonical SMILES

CC(CCCOCC1=CC=CC=C1)CBr

Origin of Product

United States

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